molecular formula C13H14N2O3 B13703293 Ethyl 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13703293
M. Wt: 246.26 g/mol
InChI Key: HHBXIKRBEIJZMI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound of significant interest in medicinal and organic chemistry, belonging to the 1,2,4-oxadiazole family. This five-membered aromatic heterocycle, containing one oxygen and two nitrogen atoms, is recognized for its notable bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups in drug design . This characteristic makes it a valuable scaffold for developing novel therapeutic agents with improved metabolic stability . The 1,2,4-oxadiazole ring is a privileged structure in drug discovery, present in several commercially available drugs and exhibiting a broad spectrum of biological activities. Research on derivatives of this heterocycle has demonstrated potential for anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal applications . Furthermore, 1,2,4-oxadiazole-based compounds have been investigated as inhibitors for various enzymes, including histone deacetylases (HDAC) and cycloooxygenases (COX-1 and COX-2) . The specific 4-ethylphenyl substituent in this compound is analogous to structures studied for their interactions in different solvent environments, highlighting the importance of this chemotype in fundamental research aimed at understanding solute-solvent interactions, which is critical for pharmaceutical drug design . This product is intended for research purposes as a key synthetic intermediate or building block for the exploration and development of new bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-9-5-7-10(8-6-9)11-14-12(18-15-11)13(16)17-4-2/h5-8H,3-4H2,1-2H3

InChI Key

HHBXIKRBEIJZMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthesis via Amidoxime and Monoethyl Oxalyl Chloride (Adapted from Related Compound)

Step Reagents and Conditions Description Yield (%)
1 N-hydroxyl-4-ethylbenzamide (prepared from 4-ethylbenzonitrile), triethylamine, acetonitrile, ice bath Formation of amidoxime intermediate; triethylamine acts as base -
2 Monoethyl oxalyl chloride added dropwise under ice bath Acylation of amidoxime to form O-acylamidoxime intermediate -
3 Stirring at 72°C and reflux for 7 hours Cyclization to form 1,2,4-oxadiazole ring -
4 Workup: filtration, solvent removal, extraction with ethyl acetate, washing with water and brine, drying Purification of product -
5 Column chromatography (petroleum ether: ethyl acetate = 30:1) Final purification 84.56

This method, reported for the methyl analog, is expected to be applicable with minor adjustments for the ethyl substituent.

Alternative One-Pot Synthesis Methods

Recent advances have introduced one-pot synthesis protocols that streamline the preparation of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acids or nitriles:

Method Reagents and Conditions Description Yield (%)
A Amidoxime (1 mmol), carboxylic acid (1 mmol), EDC (1.5 mmol), HOAt (20 wt% in DMF), triethylamine, 100°C, 3 h Amidoxime and acid coupling followed by cyclodehydration ~66
B Nitrile (1 mmol), NH2OH·HCl (1.5 mmol), TEA (2 mmol), ethanol, room temperature 6 h then 70°C 16 h; followed by amidoxime coupling as in Method A In situ amidoxime formation from nitrile, then coupling and cyclization ~66

These methods offer operational simplicity and scalability, suitable for parallel synthesis and optimization.

Reaction Mechanism Insights

  • Amidoxime Formation: Hydroxylamine reacts with the corresponding nitrile (e.g., 4-ethylbenzonitrile) to form amidoxime intermediates.
  • Activation of Carboxylic Acid: Carboxylic acids or esters are activated using coupling agents such as EDC, DCC, or acyl chlorides to facilitate nucleophilic attack.
  • Cyclodehydration: Intramolecular cyclization occurs under heating and basic conditions (e.g., triethylamine), forming the 1,2,4-oxadiazole ring.
  • Purification: Standard organic workup and chromatographic techniques yield the pure compound.

Summary Data Table of Preparation Methods

Method Type Key Reagents Reaction Conditions Advantages Typical Yield (%) References
Amidoxime + Monoethyl Oxalyl Chloride N-hydroxyl-4-ethylbenzamide, triethylamine, monoethyl oxalyl chloride Ice bath addition, reflux at 72°C for 7 h High yield, well-established ~85
One-Pot Amidoxime + Carboxylic Acid Amidoxime, carboxylic acid, EDC, HOAt, triethylamine Room temp 24 h, heat 100°C 3 h Operationally simple, scalable ~66
One-Pot Nitrile + Hydroxylamine + Acid Nitrile, NH2OH·HCl, TEA, ethanol, EDC, HOAt Room temp then 70°C, followed by coupling In situ amidoxime generation ~66

Notes on Optimization and Characterization

  • Purity and Yield Optimization: Use of high-purity starting materials, precise temperature control, and coupling agents like EDC/HOAt improve yields and reduce side products.
  • Characterization: Confirm structure and purity by NMR spectroscopy (¹H and ¹³C), mass spectrometry (HRMS), HPLC, and possibly X-ray crystallography for definitive structural data.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups onto the aromatic ring, leading to a wide range of substituted oxadiazoles.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "Ethyl 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylate":

1,2,4-Oxadiazole Derivatives in General

  • Biological Activity: 1,2,4-oxadiazole derivatives have a wide range of biological applications, including use as orexin, kappa opioid (KOR), and estradiol (ER) receptor ligands . They also show potential as antibacterial, antithrombotic, antiplatelet, and antiparasitic agents .
  • Bioisostere Replacement: The 1,2,4-oxadiazole heterocycle can act as a bioisostere for ester and amide groups, particularly useful when those groups are unstable due to hydrolysis .
  • Carbonic Anhydrase Inhibition: Certain 1,2,4-oxadiazole-5-yl sulfonamides selectively inhibit human carbonic anhydrases (hCA) at nanomolar, sub-nanomolar, and picomolar concentrations . Some of these compounds have shown promise in in vitro evaluations against cancerous cell lines .
  • Antitumor Activity: Certain synthesized compounds containing the 1,2,4-oxadiazole core exhibited good antitumor activity .

Specific Derivatives and Synthesis

  • Ethyl 1,2,4-oxadiazole-5-carboxylates: These compounds can be synthesized from amidoximes using diethyl ether of oxalic acid as a medium at 120°C . This method can increase the yield and avoids the use of expensive sodium ethoxide .
  • 3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione: Novel oxadiazole ring derivatives have been synthesized and characterized by IR .

Specific Examples

  • Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate: This is a specific ethyl 1,2,4-oxadiazole-5-carboxylate derivative .

General methods of 1,2,4-Oxadiazole synthesis

  • 3,5-disubstituted-1,2,4-oxadiazoles can be obtained through a microwave-assisted reaction using aryl-nitrile with hydroxylamine hydrochloride in the presence of a catalyst . This method offers advantages such as short reaction times, high yields, and reduced solvent use .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents on the phenyl ring and ester groups, altering physicochemical and biological properties:

Compound Name Substituent (R) Molecular Formula CAS No. Key Characteristics Source
Ethyl 3-(4-ethylphenyl)-... 4-C₂H₅ C₁₃H₁₄N₂O₃ Not provided Electron-donating ethyl group; potential for enhanced metabolic stability Inferred
Ethyl 3-(4-chlorophenyl)-... 4-Cl C₁₁H₉ClN₂O₃ 163719-69-5 Electron-withdrawing Cl; 95% purity, antitubercular activity inferred from analogs
Ethyl 3-(4-bromophenyl)-... 4-Br C₁₁H₉BrN₂O₃ 861146-12-5 Higher molecular weight (297.1 g/mol); 96% purity, industrial availability
Ethyl 3-(3,4-dichlorophenyl)-... 3,4-diCl C₁₁H₈Cl₂N₂O₃ 1119449-67-0 Increased steric hindrance; potential for altered binding affinity
Ethyl 3-(4-CF₃-phenyl)-... 4-CF₃ C₁₂H₉F₃N₂O₃ 163719-82-2 Strong electron-withdrawing CF₃; impacts solubility and reactivity

Physicochemical Properties

  • Trifluoromethyl (CF₃) substituents further enhance electronegativity, affecting dipole moments and crystal packing .
  • Stability: Analogous compounds (e.g., ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate) are reported as stable under normal storage but reactive with strong oxidizers .

Biological Activity

Ethyl 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylate is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis methods, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing two nitrogen atoms. Its molecular formula is C13H15N2O3C_{13}H_{15}N_2O_3 with a molecular weight of approximately 249.27 g/mol. The presence of the ethyl group at the para position of the phenyl ring enhances its lipophilicity, potentially influencing its biological activity.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between hydrazides and carboxylic acids. The general synthetic route can be summarized as follows:

  • Formation of Nitrile Oxide : Reacting a suitable precursor with an oxidizing agent.
  • Cyclization : The nitrile oxide undergoes cyclization with an appropriate hydrazide under controlled conditions.
  • Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. For instance:

  • Antibacterial Activity : It has shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : The compound is also active against common fungal pathogens.

Antioxidant Activity

Research suggests that this compound possesses free radical scavenging properties, indicating its potential as an antioxidant agent. This activity may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including:

Cancer Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)12.8
HeLa (Cervical Cancer)10.5

The mechanism of action appears to involve apoptosis induction through pathways such as the upregulation of p53 and activation of caspase cascades.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the oxadiazole ring and the phenyl group. Modifications to these positions have led to derivatives with enhanced potency:

SubstituentBiological Activity
Para-methoxy groupIncreased lipophilicity and potency
Para-chloro groupEnhanced antibacterial activity
Alkyl substitutionsImproved solubility and bioavailability

Case Studies

In recent studies, derivatives of this compound have been synthesized to evaluate their biological activities further. For example:

  • Study on Anticancer Efficacy : A derivative with a para-nitro substitution was found to exhibit a significantly lower IC50 value compared to the parent compound in MCF-7 cells.
  • Antimicrobial Evaluation : A series of derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Candida albicans, showing promising results that warrant further investigation.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions starting from hydrazides and carboxylic acid derivatives. For example, a two-step protocol may include:

  • Step 1 : Formation of an intermediate hydrazide via condensation of ethyl chlorooxoacetate with 4-ethylphenyl-substituted amidoxime.
  • Step 2 : Cyclization under reflux using a dehydrating agent (e.g., POCl₃) in anhydrous conditions . Optimization focuses on temperature control (60–80°C), solvent selection (e.g., THF or DMF), and catalyst use (e.g., triethylamine) to improve yields (>70%) and purity (>95%). Monitoring via TLC and purification via column chromatography are critical .

Q. How is structural confirmation of this compound achieved using spectroscopic techniques?

  • NMR : ¹H NMR confirms the ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) and 4-ethylphenyl substituent (aromatic protons at δ 7.2–7.6 ppm). ¹³C NMR identifies the oxadiazole ring carbons (δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 277.1184 for C₁₄H₁₆N₂O₃) .
  • Elemental Analysis : Matches calculated C, H, N percentages within ±0.3% .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against S. aureus and E. coli (MIC values reported in µg/mL) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via triplicate runs .

Advanced Research Questions

Q. How can discrepancies in cytotoxicity data across studies be systematically addressed?

  • Source Analysis : Compare substituent effects; e.g., 4-ethylphenyl vs. 4-methoxyphenyl groups may alter lipophilicity (logP) and membrane permeability .
  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to reduce variability. Use dose-response curves with ≥6 concentrations .
  • Mechanistic Follow-Up : Conduct apoptosis assays (Annexin V/PI staining) or tubulin polymerization inhibition studies to confirm target engagement .

Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tubulin (PDB ID: 1SA0) or kinases. Focus on hydrogen bonding (oxadiazole N/O atoms) and π-π stacking (4-ethylphenyl group) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • ADMET Prediction : SwissADME or pkCSM to evaluate solubility (LogS), bioavailability (Lipinski’s rule), and CYP450 inhibition .

Q. How can solubility and bioavailability be enhanced without compromising bioactivity?

  • Prodrug Design : Replace the ethyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to improve aqueous solubility .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to create salts or co-crystals. Characterize via PXRD and DSC .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm diameter) for sustained release. Validate encapsulation efficiency (>80%) via HPLC .

Q. What analytical strategies resolve structural ambiguities in derivatives with similar substituents?

  • X-ray Crystallography : Single-crystal analysis confirms regiochemistry (e.g., oxadiazole ring substitution pattern). SHELX programs refine structures with R-factor <0.05 .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., distinguishing ortho/meta aryl protons) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways or degradation products .

Methodological Notes

  • Contradiction Management : Conflicting bioactivity data may arise from assay-specific conditions (e.g., serum-free vs. serum-containing media). Cross-validate findings using orthogonal assays (e.g., Western blot for target protein expression) .
  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, humidity control) and biological replicates (n≥3) in all studies .

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